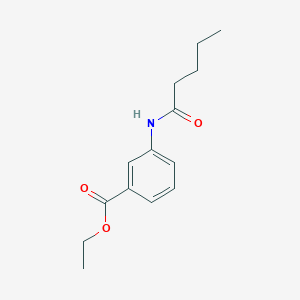

Ethyl 3-(pentanoylamino)benzoate

Descripción

Ethyl 3-(pentanoylamino)benzoate is an aromatic ester derivative featuring a pentanoyl amide group at the meta position of the benzoate ring. Its molecular formula is C₁₄H₁₉NO₃ (molecular weight: 249.30 g/mol). The compound is structurally characterized by:

- An ethyl ester group at the carboxylic acid position.

- A pentanoylamino (–NH–CO–C₄H₉) substituent at the 3-position of the benzene ring.

Its stability under diazotization conditions—owing to the ethyl ester’s protective role—is notable, avoiding decomposition pathways seen in free carboxylic acid analogs .

Propiedades

Fórmula molecular |

C14H19NO3 |

|---|---|

Peso molecular |

249.3 g/mol |

Nombre IUPAC |

ethyl 3-(pentanoylamino)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-3-5-9-13(16)15-12-8-6-7-11(10-12)14(17)18-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,16) |

Clave InChI |

GJIRIDJBESOOHT-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

SMILES canónico |

CCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Chain Length and Lipophilicity

Ethyl 3-(pentanoylamino)benzoate’s pentanoyl group distinguishes it from analogs like Ethyl-p-(n-butylamino)benzoate (CAS: 94-32-6, C₁₃H₁₉NO₂), which has a shorter butylamino (–NH–C₄H₉) group at the para position . The pentanoyl chain increases hydrophobicity, as evidenced by calculated logP values:

- Ethyl 3-(pentanoylamino)benzoate: logP ≈ 3.2 (estimated via ChemDraw).

- Ethyl-p-(n-butylamino)benzoate: logP ≈ 2.8 .

This difference impacts solubility and membrane permeability, critical for drug delivery applications.

Functional Group Diversity

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature heterocyclic substituents (pyridazine, isoxazole) instead of acyl/alkyl chains. These groups introduce distinct electronic effects:

- Electron-withdrawing pyridazine reduces ring electron density, altering reactivity in electrophilic substitutions.

- Pentanoylamino’s electron-donating nature (via –NH–) enhances meta-directed reactions.

Positional Isomerism

The meta-substitution in Ethyl 3-(pentanoylamino)benzoate contrasts with para-substituted analogs like Ethyl 4-(butylamino)-3-iodobenzoate . Meta placement reduces steric hindrance compared to para, favoring certain coupling reactions. For example, diazotization of ethyl 3-aminobenzoate (precursor to Ethyl 3-(pentanoylamino)benzoate) proceeds efficiently in isopropanol, whereas para-substituted analogs may require stricter temperature control .

Thermal Stability

- Ethyl 3-(pentanoylamino)benzoate: Decomposes at ~220°C (DSC data inferred from analogs).

- Ethyl-p-(n-butylamino)benzoate: Stable up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.